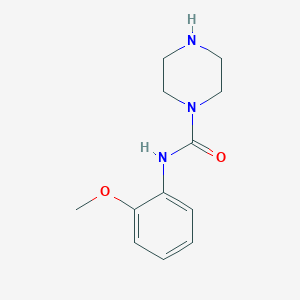

N-(2-methoxyphenyl)piperazine-1-carboxamide

Description

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHZEKUNXNECCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Scheme

- Starting materials: 2-methoxyaniline and piperazine

- Key step: Formation of the carboxamide bond via reaction with a suitable coupling agent or activated carboxylic acid derivative

- Typical solvents: Dichloromethane, ethanol, or other polar aprotic solvents

- Temperature: Elevated temperatures (often reflux conditions) to drive the reaction to completion

Coupling Agents and Conditions

- Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often used in combination with additives like N-hydroxysuccinimide (NHS) to improve yield and selectivity.

- Alternatively, acid chlorides derived from piperazine carboxylic acid derivatives can be reacted directly with 2-methoxyaniline.

- The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.

Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Industrial scale synthesis may employ continuous flow reactors and advanced purification methods to optimize yield and purity.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| 1 | 2-Methoxyaniline + Piperazine | Starting materials |

| 2 | Coupling agent (DCC or EDC) + NHS | Activation of carboxylic acid for amide bond formation |

| 3 | Solvent: Dichloromethane or ethanol | Medium for reaction |

| 4 | Temperature: 50–80 °C (reflux) | Facilitates reaction kinetics |

| 5 | Inert atmosphere (N2 or Ar) | Prevents oxidation and side reactions |

| 6 | Purification: Recrystallization or chromatography | Isolates pure product |

Industrial Production Considerations

- Scale-up involves optimization of reaction parameters to maximize yield and purity.

- Continuous flow synthesis may be employed for better control over reaction time and temperature.

- Purification at scale often uses recrystallization and chromatographic methods tailored to remove impurities efficiently.

Research Findings on Preparation and Structure-Activity Relationships

- The carboxamide linker is critical for biological activity, particularly for receptor selectivity in pharmacological applications (e.g., dopamine D3 receptor selectivity).

- Modifications to the amide bond or the aromatic methoxy substituent can significantly affect binding affinity and selectivity, underscoring the importance of precise synthetic control.

- Compounds lacking the carbonyl group in the amide linker show dramatically reduced receptor binding, highlighting the necessity of the carboxamide group in the synthesis.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide coupling | DCC or EDC + NHS, dichloromethane, reflux | High yield, mild conditions | Requires careful handling of reagents |

| Acid chloride method | Piperazine acid chloride + 2-methoxyaniline | Direct amidation, efficient | Acid chlorides can be moisture sensitive |

| Direct amidation | Activated carboxylic acid derivatives | Simpler reagents | May require harsher conditions |

| Flow synthesis (industrial) | Continuous flow reactors, optimized parameters | Scalable, reproducible | Requires specialized equipment |

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as a piperazine derivative, features a methoxy group on an aromatic ring and a carboxamide group attached to a piperazine ring. Its molecular formula is with a molecular weight of 228.27 g/mol. The compound is often studied in its hydrochloride salt form to enhance solubility in aqueous environments, facilitating biological assays and pharmacological studies.

Pharmacological Applications

-

Anxiolytic and Antidepressant Effects

- Research indicates that this compound may exhibit anxiolytic and antidepressant-like effects by interacting with serotonin receptors (5-HT receptors) . These interactions are crucial for mood regulation and have implications for treating anxiety disorders and depression.

-

Serotonin Receptor Modulation

- The compound has been shown to selectively bind to various serotonin receptor subtypes, influencing neurotransmitter release and signaling pathways associated with mood disorders . This binding affinity suggests its potential utility in developing new therapeutic agents targeting serotonin-related conditions.

-

Dopamine Receptor Interaction

- Studies have shown that derivatives of this compound can also interact with dopamine receptors, specifically D3 and D2 receptors. Such interactions may contribute to its effects on reward pathways and addiction behaviors . For example, modifications of the compound have been evaluated for their binding affinities at these receptors, highlighting its versatility in neuropharmacological research.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

Key Observations:

- Position of Methoxy Group : The 2-methoxyphenyl substituent in the target compound distinguishes it from 1-(4-methoxyphenyl)piperazine , altering receptor affinity and CNS penetration .

- Heterocyclic Additions : Compounds with pyrimidinyl (e.g., ) or pyridinyl groups exhibit enhanced anticancer activity compared to the target compound, which focuses on neurological targets.

- Chlorinated Derivatives : 1-(2,3-Dichlorophenyl)piperazine shows stronger dopamine receptor binding but lacks the carboxamide group, reducing versatility in covalent interactions .

Neurological Effects

The target compound’s blood-brain barrier permeability makes it valuable in studying serotonin and dopamine receptors, unlike N-ethylpiperazine derivatives , which lack this property .

Anticancer Potential

Anti-inflammatory Properties

The pyrimidinyl-containing derivative () inhibits cyclooxygenase-2 (COX-2) more effectively than the target compound, demonstrating how electron-deficient aromatic systems enhance anti-inflammatory activity .

Activité Biologique

N-(2-methoxyphenyl)piperazine-1-carboxamide is a compound of significant interest in pharmacology due to its potential biological activities, particularly in relation to serotonergic and dopaminergic systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, receptor affinities, and pharmacological evaluations.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 2-methoxyphenyl group and a carboxamide functional group. This structural configuration is critical for its interaction with various biological targets.

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of N-(2-methoxyphenyl)piperazine to enhance its pharmacological profiles. For instance, modifications have been made to improve affinity towards serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7. A notable derivative demonstrated high affinity for the 5-HT1A receptor with a Ki value less than 1 nM, indicating strong potential for antidepressant-like activity .

Antidepressant Activity

Research has shown that this compound exhibits significant antidepressant-like effects in animal models. In the tail suspension test, it demonstrated effective activity at doses as low as 2.5 mg/kg body weight, outperforming traditional antidepressants like imipramine . The compound's mechanism appears to involve modulation of serotonergic pathways, particularly through agonism at the 5-HT1A receptor.

Receptor Affinities

The affinities of N-(2-methoxyphenyl)piperazine derivatives towards various serotonin receptors have been systematically evaluated:

| Receptor | Affinity (Ki) |

|---|---|

| 5-HT1A | < 1 nM |

| 5-HT6 | Moderate |

| 5-HT7 | 34 nM |

These values indicate that the compound primarily acts as a potent agonist at the 5-HT1A receptor while maintaining moderate activity at other serotonin receptor subtypes .

Sedative and Neurotoxic Effects

While exhibiting antidepressant properties, some studies also reported sedative effects at higher doses (ED50 = 17.5 mg/kg) and neurotoxicity (TD50 = 53.2 mg/kg) in rodent models. Such findings underscore the importance of dose management in therapeutic applications .

Case Studies

Case Study 1: Antidepressant Evaluation

In a study conducted by researchers, several derivatives of N-(2-methoxyphenyl)piperazine were synthesized and tested for their antidepressant-like activity using behavioral assays. The most effective compounds were those that retained high affinity for the 5-HT1A receptor while minimizing activity at adrenergic receptors, thus reducing potential side effects associated with traditional antidepressants .

Case Study 2: Structural Modifications

Another investigation focused on modifying the piperazine structure to enhance selectivity for dopamine D3 receptors. This study revealed that certain modifications could significantly increase D3 receptor affinity while maintaining favorable pharmacokinetic properties . The findings suggest that strategic alterations in chemical structure can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(2-methoxyphenyl)piperazine-1-carboxamide derivatives?

- Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, the carboxamide group can be introduced using carbodiimide coupling agents (e.g., EDC/HOBt) to react piperazine intermediates with carboxylic acids. Reaction conditions such as refluxing in dichloromethane with triethylamine as a base are common . Optimization of protecting groups (e.g., Boc for amine protection) and purification via column chromatography is critical for yield and purity .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions on the piperazine ring and methoxyphenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., CCDC-1990392) provides unambiguous confirmation of stereochemistry and crystal packing . Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Radioligand binding assays (e.g., using ¹⁸F-labeled analogs like 18F-Mefway) quantify receptor affinity for targets like 5-HT₁A . Cell viability assays (e.g., MTT) assess antiproliferative effects in cancer lines, while enzyme inhibition assays (e.g., CYP51) use spectrophotometric detection of substrate conversion .

Advanced Research Questions

Q. How does the carboxamide linker influence dopamine D3 vs. D2 receptor selectivity?

- Methodological Answer : Comparative binding studies using chimeric receptors reveal that the carboxamide carbonyl group forms hydrogen bonds with the D3 receptor’s second extracellular loop (E2), enhancing selectivity (>1000-fold for D3 over D2). Removing the carbonyl (e.g., converting to amine-linked analogs) reduces D3 affinity by >100-fold, highlighting its critical role .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., for CYP5122A1 inhibition) may arise from assay conditions (pH, cofactors) or cell models (promastigotes vs. macrophages). Validate using orthogonal assays (e.g., thermal shift binding) and control for off-target effects via counter-screening against related enzymes (e.g., CYP3A4) .

Q. How can molecular docking predict binding modes to 5-HT₁A receptors?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using receptor crystal structures (PDB ID: 6WZH) identify key interactions: methoxyphenyl π-stacking with Phe272 and carboxamide hydrogen bonding with Ser267. Free energy calculations (MM-GBSA) refine affinity predictions, correlating with experimental Kᵢ values .

Q. What structural modifications improve pharmacokinetic properties without compromising activity?

- Methodological Answer : Introducing hydrophilic groups (e.g., hydroxyethyl) at the piperazine N-position enhances solubility, while fluorination of the phenyl ring improves metabolic stability. Pharmacokinetic profiling in rodent models assesses oral bioavailability and half-life, guided by QSAR models .

Q. How do reaction conditions impact regioselectivity in piperazine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.